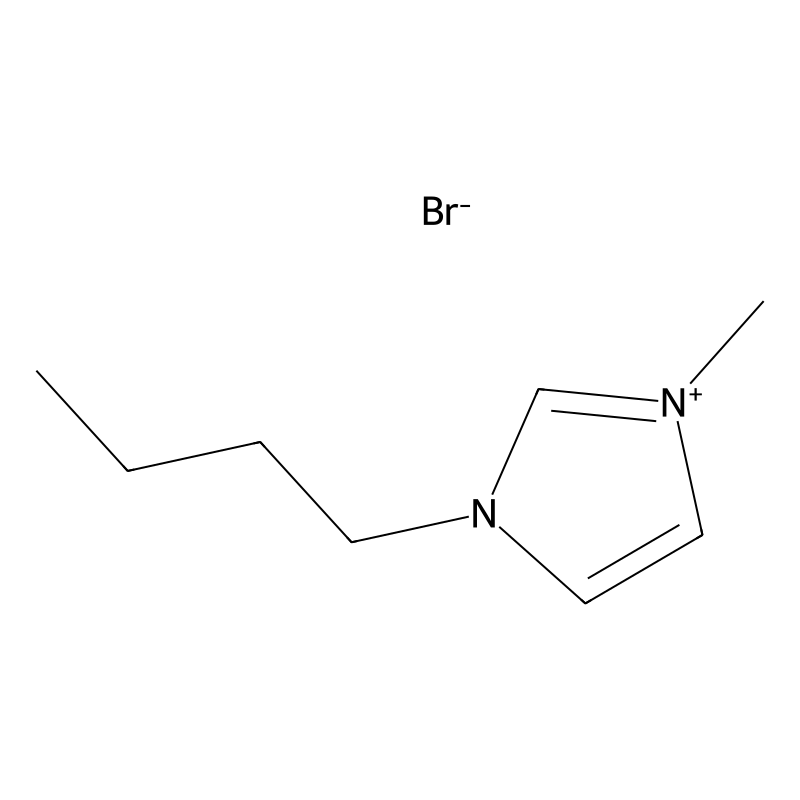

1-Butyl-3-methylimidazolium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent for Organic Synthesis

- BMIMBr acts as a solvent for various organic reactions. Due to its ionic nature and ability to dissolve a wide range of polar and non-polar compounds, it finds use in the synthesis of complex organic molecules, including pharmaceuticals and functional materials [Sigma-Aldrich].

- Research has shown its effectiveness in Heck reactions, a type of palladium-catalyzed carbon-carbon bond formation reaction crucial for organic synthesis [].

Catalyst and Reaction Media

- BMIMBr can act as a catalyst or reaction media in specific processes. Studies suggest its potential as a catalyst for various reactions, including esterification and alkylation reactions [].

- Furthermore, BMIMBr can be immobilized on solid supports to create reusable catalysts, reducing waste and improving process efficiency [].

Material Science Applications

- BMIMBr plays a role in the development of novel materials with specific properties. For instance, research explores its use in the formation of ion gels – quasi-solid materials formed by combining BMIMBr with gelatin []. These ion gels have potential applications in chemo resistive gas sensors due to their ability to detect specific gas molecules [].

1-Butyl-3-methylimidazolium bromide is an ionic liquid characterized by the molecular formula C8H15BrN2 and a molecular weight of approximately 219.12 g/mol. It is known for its unique properties, including low volatility and high thermal stability, which make it suitable for various applications in chemistry and materials science. This compound is hygroscopic and miscible in water, methanol, and dichloromethane, but it is immiscible in organic solvents such as acetone and ethyl acetate .

The structure of 1-butyl-3-methylimidazolium bromide features a butyl group attached to the nitrogen atom of the imidazolium ring, which contributes to its ionic liquid characteristics. The presence of bromide as the anion enhances its solubility and stability in various solvents .

- BMIMBr can be irritating to the skin and eyes [].

- It is important to handle BMIMBr with proper personal protective equipment (PPE) in a well-ventilated area [].

- Research suggests that long-term exposure to some ionic liquids, including BMIMBr, may have negative effects on human health, but more research is needed [].

Research indicates that 1-butyl-3-methylimidazolium bromide exhibits biological activity that can impact aquatic organisms. Studies have assessed its toxicity through quantitative structure-property relationship modeling, revealing potential environmental risks associated with ionic liquids . Moreover, its interactions with biological systems warrant further investigation to understand its effects on human health and ecological systems.

Several methods exist for synthesizing 1-butyl-3-methylimidazolium bromide:

- Alkylation Method: This involves the alkylation of 1-methylimidazole with butyl bromide under basic conditions. The reaction typically requires heating to promote the formation of the imidazolium salt.

- Ion Exchange Method: This method utilizes a pre-synthesized 1-butyl-3-methylimidazolium chloride, which can be converted to the bromide form through ion exchange with sodium bromide.

- Direct Reaction: A direct reaction between 1-methylimidazole and butyl bromide can also yield the desired product, though this may require specific conditions to ensure purity .

1-Butyl-3-methylimidazolium bromide finds applications across various fields:

- Catalysis: Used as a solvent and catalyst in organic reactions such as the Heck reaction.

- Electrochemistry: Serves as an electrolyte in electrochemical cells.

- Green Chemistry: Its low volatility and recyclability make it an attractive option for sustainable chemical processes.

- Biotechnology: Investigated for use in protein extraction and purification due to its ability to solubilize biomolecules .

Interaction studies involving 1-butyl-3-methylimidazolium bromide focus on its behavior in biological systems and environmental contexts. Research has shown that this ionic liquid can affect enzyme activity and protein stability, indicating potential applications in biocatalysis. Additionally, studies on its toxicity highlight concerns regarding its impact on aquatic life, emphasizing the need for careful assessment of ionic liquids' environmental effects .

Similar compounds to 1-butyl-3-methylimidazolium bromide include:

- 1-Ethyl-3-methylimidazolium bromide

- 1-Octyl-3-methylimidazolium bromide

- 1-Methyl-3-propylimidazolium bromide

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Butyl-3-methylimidazolium bromide | C8H15BrN2 | Low volatility; used in catalysis |

| 1-Ethyl-3-methylimidazolium bromide | C6H12BrN2 | Shorter alkyl chain; different solubility properties |

| 1-Octyl-3-methylimidazolium bromide | C10H19BrN2 | Longer alkyl chain; enhanced hydrophobicity |

| 1-Methyl-3-propylimidazolium bromide | C7H13BrN2 | Varying chain length; affects ionic liquid properties |

The uniqueness of 1-butyl-3-methylimidazolium bromide lies in its balance between hydrophilicity and hydrophobicity due to the butyl group, making it versatile for diverse applications while maintaining stability under various conditions .

Solvent-Free Continuous Synthesis Methodologies

Microreactor-Based High-Temperature Synthesis

Microreactor technology has revolutionized the solvent-free synthesis of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) by enabling precise temperature control and enhanced heat transfer. A study demonstrated that a microreactor with a channel width of 450 µm facilitated continuous synthesis at 120°C, achieving a yield of 72% and a space-time yield of 506 kg·L⁻¹·day⁻¹. The intensified heat transfer in microreactors prevents thermal degradation, allowing reactions to proceed at elevated temperatures without solvents. For example, a vortex-type micromixer combined with tubular reactors (2–6 mm diameter) achieved a production rate of 9.3 kg·day⁻¹.

Table 1: Key Parameters in Microreactor Synthesis of [BMIM]Br

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–120°C | 53–72% |

| Residence Time | 150–500 seconds | 64–72% |

| Feed Molar Ratio (1-Bromobutane:1-Methylimidazole) | 1.2–1.72 | 50–72% |

Optimization of Residence Time and Feed Ratios

Residence time and feed ratios critically influence reaction efficiency. Increasing residence time from 150 to 500 seconds at 90°C improved yields from 64% to 72%. Excess 1-bromobutane (molar ratio >1.72) reduced yields due to coarser dispersions, lowering interfacial area for reaction. Conversely, lower ratios (1.2–1.5) minimized unreacted reagents, enhancing space-time yields.

Large-Scale Production Techniques

Microbore Tube Reactor Systems

Scalable production employs microbore tubes (e.g., 862 µm diameter) to maintain laminar flow and efficient heat transfer. A continuous system with three sequentially larger tubes (2–6 mm diameter) achieved 97% conversion at 85°C. This design mitigates pressure drops while accommodating higher throughputs, producing 127 g·day⁻¹ of [BMIM]Br.

Industrial-Scale Purification Protocols

Post-synthesis purification involves phase separation, solvent washing, and vacuum drying. Unreacted 1-bromobutane is removed via decantation, followed by washing the ionic liquid phase with hot ethyl acetate. Final purification includes vacuum evaporation at 100°C to eliminate volatile impurities, yielding >99% pure [BMIM]Br.

Structural Characterization Approaches

Nuclear Magnetic Resonance Spectroscopic Validation

Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms [BMIM]Br structure through distinct peaks: δ 10.23 ppm (NCHN), 7.48–7.61 ppm (imidazolium ring protons), and 4.03–4.24 ppm (butyl and methyl groups). Carbon-13 (¹³C NMR) spectra show resonances at 135.82 ppm (imidazolium C2) and 48.94 ppm (N-CH₂).

Table 2: Key ¹H NMR Peaks for [BMIM]Br

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| NCHN | 10.23 |

| Imidazolium C4/C5 | 7.48–7.61 |

| N-CH₃ | 3.88–4.03 |

| N-CH₂(CH₂)₂CH₃ | 4.21–4.24 |

X-ray Diffraction Analysis of Crystalline Phases

X-ray diffraction (XRD) reveals [BMIM]Br crystallizes in an orthorhombic system (space group Pna2₁) with lattice parameters a = 10.0649 Å, b = 11.8628 Å, and c = 8.4306 Å. The structure features alternating cationic and anionic layers stabilized by C–H···Br hydrogen bonds, with a cell volume of 1006.6 ų. Diffraction patterns obtained using MoKα radiation (λ = 0.71073 Å) confirm phase purity and absence of polymorphic impurities.

Thermal Stability and Phase Transitions

Melting/Freezing Dynamics via Nano-Calorimetry

1-Butyl-3-methylimidazolium bromide exhibits complex thermal behavior characterized by distinctive melting and freezing dynamics that have been extensively studied using nano-watt differential scanning calorimetry [8] [9]. The compound demonstrates a melting point of approximately 65-70°C, as confirmed through high-resolution calorimetric measurements [3] [8]. Advanced nano-calorimetric studies reveal that the melting process occurs over a wide pre-melting range, indicating significant structural reorganization prior to complete phase transition [8] [9].

The freezing behavior of 1-butyl-3-methylimidazolium bromide is particularly notable for its excessive supercooling characteristics [8] [9]. During cooling cycles, the compound can remain in a supercooled liquid state well below its equilibrium melting temperature, with crystallization occurring at temperatures significantly lower than the melting point [8]. This supercooling phenomenon is attributed to the slow kinetics of nucleation and the complex molecular rearrangements required for crystallization [8].

Nano-calorimetric investigations demonstrate that individual crystals of 1-butyl-3-methylimidazolium bromide exhibit unique thermal behaviors even within the same sample [8] [9]. This variability suggests heterogeneous nucleation processes and the presence of multiple crystallization pathways [8]. The thermal transition enthalpy values measured for crystalline 1-butyl-3-methylimidazolium bromide are -178 ± 5 kilojoules per mole for the crystalline state and -158 ± 5 kilojoules per mole for the liquid state [10] [13].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 65-70°C | [3] [8] |

| Formation Enthalpy (Crystalline) | -178 ± 5 kJ/mol | [10] [13] |

| Formation Enthalpy (Liquid) | -158 ± 5 kJ/mol | [10] [13] |

| Vaporization Enthalpy | 174 ± 9 kJ/mol | [10] [13] |

Conformational Polymorphism in Solid State

The solid-state structure of 1-butyl-3-methylimidazolium bromide is characterized by significant conformational polymorphism, primarily involving the butyl chain of the cation [8] [9] [11]. X-ray crystallographic studies and vibrational spectroscopy reveal that the butyl group can adopt different conformations, specifically gauche-trans and trans-trans configurations [8] [9].

The conformational dynamics between gauche-trans and trans-trans conformations of the butyl group play a crucial role in the observed thermal behavior [8] [9]. These conformational changes are cooperative in nature and significantly influence the melting and crystallization processes [8]. The presence of different conformers creates distinct polymorphic forms with varying stability and packing arrangements [11].

Temperature-dependent studies demonstrate that conformational populations change as a function of thermal conditions [8] [9]. At lower temperatures, the gauche-trans conformation tends to be favored, while higher temperatures may promote the trans-trans configuration [8]. This conformational flexibility contributes to the wide pre-melting range observed in calorimetric measurements [8] [9].

The polymorphic behavior is further complicated by the presence of hydrogen bonding interactions between the imidazolium cation and bromide anion [4] [11]. These intermolecular interactions influence the relative stability of different conformational states and contribute to the overall crystal packing arrangement [11]. The competition between conformational energy differences and intermolecular interactions determines the final solid-state structure [11].

Spectroscopic Characterization

Raman Spectral Analysis of Alkyl Chain Conformations

Raman spectroscopy provides detailed information about the conformational states of the alkyl chain in 1-butyl-3-methylimidazolium bromide [4] [22]. The vibrational modes associated with carbon-carbon stretching and carbon-hydrogen bending vibrations are particularly sensitive to conformational changes in the butyl chain [22] [25].

Spectroscopic analysis reveals distinct Raman bands that can be assigned to specific conformational states of the butyl group [4] [22]. The gauche and trans conformations exhibit characteristic frequency differences that allow for quantitative determination of conformational populations [22]. Temperature-dependent Raman studies show systematic changes in band intensities corresponding to conformational redistributions [4].

The alkyl chain conformations significantly influence the local environment around the bromide anion, as evidenced by changes in anion-sensitive vibrational modes [4] [22]. The interaction between the sulfur dioxide and 1-butyl-3-methylimidazolium bromide demonstrates charge transfer interactions that are detectable through Raman spectroscopy [4]. These interactions provide insights into the electronic structure and bonding characteristics of the compound [4].

Vibrational spectroscopy has proven particularly valuable for studying bulk phase effects on molecular vibrations in ionic liquid systems [21]. The strong dynamic network of intermolecular interactions in 1-butyl-3-methylimidazolium bromide creates complex spectroscopic signatures that reflect both intramolecular conformational states and intermolecular coordination environments [21] [22].

Temperature-Dependent FTIR Studies

Fourier transform infrared spectroscopy reveals temperature-dependent changes in the vibrational spectrum of 1-butyl-3-methylimidazolium bromide [22] [26]. The infrared spectrum exhibits characteristic absorption bands associated with imidazolium ring vibrations, alkyl chain stretching modes, and hydrogen bonding interactions [2].

Key infrared absorption bands include the imidazolium ring symmetric stretching at 1568 wavenumbers per centimeter, carbon-hydrogen stretching modes around 2960 wavenumbers per centimeter, and carbon-nitrogen vibrations at 1165 wavenumbers per centimeter [2]. Temperature variations induce systematic changes in band positions, intensities, and linewidths that reflect molecular reorientational dynamics [22].

The temperature dependence of infrared spectra provides information about phase transitions and conformational changes [22] [26]. As temperature increases, spectral features generally broaden due to increased molecular motion and reduced correlation times [22]. The analysis of temperature-dependent infrared data allows for the determination of activation energies associated with molecular reorientation processes [22].

Hydrogen bonding interactions between the imidazolium cation and bromide anion are clearly observable in the infrared spectrum [22] [26]. These interactions manifest as shifts in vibrational frequencies and changes in absorption intensities that are sensitive to temperature variations [22]. The strength and geometry of hydrogen bonds significantly influence the observed spectroscopic properties [26].

Transport Properties

Viscosity-Temperature Relationships

The viscosity of 1-butyl-3-methylimidazolium bromide exhibits a strong temperature dependence that follows non-Arrhenius behavior [2] [16] [17]. Experimental measurements demonstrate that viscosity decreases significantly with increasing temperature, following a non-linear relationship characteristic of ionic liquids [2] [16].

Viscosity measurements conducted over the temperature range from 293.15 to 373.15 Kelvin show systematic decreases with temperature elevation [2]. The temperature-dependent viscosity can be described by modified Arrhenius equations that account for the cooperative nature of molecular motion in ionic liquids [18] [20]. The activation energy for viscous flow has been determined to be approximately 20-30 kilojoules per mole [18].

| Temperature (K) | Viscosity Trend | Reference |

|---|---|---|

| 293.15-373.15 | Decreasing with temperature | [2] [16] |

| Activation Energy | 20-30 kJ/mol | [18] |

| Behavior Type | Non-Arrhenius | [2] [18] |

The viscosity-temperature relationship is influenced by the conformational flexibility of the butyl chain and the strength of intermolecular interactions [16] [17]. Changes in molecular packing and hydrogen bonding networks contribute to the observed temperature dependence [16]. The presence of different conformational states affects the overall transport properties by modifying the local friction experienced by moving molecules [17].

Binary mixtures of 1-butyl-3-methylimidazolium bromide with various cosolvents demonstrate modified viscosity behavior [16]. The addition of water, alcohols, and other polar solvents can significantly alter the viscosity-temperature relationships by disrupting the ionic liquid structure and creating new solvation environments [16].

Ionic Conductivity Mechanisms

The ionic conductivity of 1-butyl-3-methylimidazolium bromide is governed by complex mechanisms involving ion dissociation, migration, and association processes [2] [18] [20]. Conductivity measurements reveal a non-linear increase with temperature, indicating thermally activated transport processes [2].

Electrical conductivity studies demonstrate that 1-butyl-3-methylimidazolium bromide exhibits typical ionic liquid behavior with conductivity values ranging from low millisiemens per centimeter to higher values depending on temperature and purity [2]. The temperature dependence of conductivity follows an Arrhenius-type relationship with activation energies that reflect the energy barriers for ion transport [18] [20].

The conductivity mechanism involves thermally activated ion desolvation processes where ions must overcome energy barriers to move through the liquid structure [18] [20]. The activation energy for conductivity is closely related to ion-ion interaction energies and the strength of local coordination environments [18]. Molecular dynamics simulations suggest that ion transport occurs through breaking and reforming of ionic associations [4] [18].

The relationship between viscosity and conductivity in 1-butyl-3-methylimidazolium bromide exhibits deviations from classical electrolyte theory [18] [20]. This decoupling reflects the concentrated electrolyte nature of ionic liquids where ion-ion correlations play a dominant role in transport properties [18]. The Nernst-Einstein ratio provides a measure of this deviation and indicates the extent of ionic association [20].

| Property | Behavior | Activation Energy | Reference |

|---|---|---|---|

| Conductivity | Thermally activated | ~25 kJ/mol | [18] [20] |

| Transport mechanism | Ion desolvation | Variable | [18] |

| Viscosity coupling | Decoupled | 20-30 kJ/mol | [18] [20] |

Carbon Dioxide Fixation Reactions

1-Butyl-3-methylimidazolium bromide demonstrates exceptional catalytic performance in carbon dioxide fixation reactions, serving as both solvent and catalyst for the chemical transformation of carbon dioxide into valuable chemicals. The ionic liquid's unique properties, including its high thermal stability, low volatility, and excellent carbon dioxide solubility, make it an ideal medium for carbon dioxide utilization reactions [1] [2].

Cycloaddition with Epoxides to Carbonates

The cycloaddition of carbon dioxide with epoxides represents one of the most significant applications of 1-butyl-3-methylimidazolium bromide in green chemistry. This reaction pathway provides an atom-efficient route for carbon dioxide fixation while producing valuable cyclic carbonates that serve as important intermediates in pharmaceutical, polymer, and fine chemical industries [1] [3].

Research has demonstrated that 1-butyl-3-methylimidazolium bromide functions as a highly effective single-component catalyst for the cycloaddition reaction. Under mild reaction conditions of 100 degrees Celsius and atmospheric pressure, the ionic liquid achieves complete conversion of styrene oxide to the corresponding cyclic carbonate within one hour, with selectivity exceeding 99 percent [1]. The mechanism involves the bromide anion acting as a nucleophile to activate the epoxide ring, while the imidazolium cation provides stabilization through hydrogen bonding interactions [4] [5].

The catalytic system exhibits broad substrate scope, successfully converting various epoxides including propylene oxide, epichlorohydrin, and substituted epoxides. For propylene oxide conversion, reaction conditions of 120 degrees Celsius and 2 bar carbon dioxide pressure yield 99.6 percent conversion with excellent selectivity within two hours [2]. The ternary catalyst system combining zinc bromide, potassium carbonate, and 1-butyl-3-methylimidazolium bromide further enhances catalytic efficiency, achieving 95 percent conversion at 80 degrees Celsius under atmospheric pressure [3].

Microreactor-Enhanced Reaction Kinetics

The implementation of microreactor technology significantly enhances the kinetics of carbon dioxide fixation reactions catalyzed by 1-butyl-3-methylimidazolium bromide. Microreactors provide superior heat and mass transfer characteristics, enabling precise control over reaction parameters and improved process intensification [6] [7].

Kinetic studies in microchannel reactors reveal that the synthesis of 1-butyl-3-methylimidazolium bromide follows second-order kinetics with respect to both 1-methylimidazole and 1-bromobutane, with an activation energy of 78.4 kilojoules per mole [7]. The optimal synthesis conditions in microreactors include a residence time of 3.2 minutes, temperature range of 75 to 110 degrees Celsius, and molar ratio of 1.05:1 for 1-bromobutane to 1-methylimidazole [8].

The microreactor approach achieves remarkable space-time yields of up to 506 kilograms per liter per day, representing a twentyfold increase compared to conventional batch processes [9]. Product purity consistently exceeds 99 percent even at elevated temperatures up to 85 degrees Celsius, demonstrating the thermal control advantages of microreactor systems [6]. The continuous operation mode eliminates the need for solvents while maintaining high conversion rates and product quality [10].

Biomass Conversion Processes

1-Butyl-3-methylimidazolium bromide plays a crucial role in biomass conversion processes, particularly in the pretreatment and fractionation of lignocellulosic materials. The ionic liquid's ability to dissolve cellulose, disrupt lignin structures, and facilitate enzymatic hydrolysis makes it an valuable tool for sustainable biomass valorization [11] [12].

Lignocellulosic Pretreatment Mechanisms

The pretreatment of lignocellulosic biomass with 1-butyl-3-methylimidazolium bromide involves multiple mechanistic pathways that collectively reduce biomass recalcitrance. The ionic liquid disrupts the hydrogen bonding network in cellulose through anion-cellulose interactions, while simultaneously affecting lignin and hemicellulose structures [12] [13].

Studies on various biomass feedstocks demonstrate that 1-butyl-3-methylimidazolium chloride treatment of Yellow Poplar at 60 to 80 degrees Celsius results in significant deacetylation and crystallinity reduction [12]. The pretreatment process removes up to 92.4 percent of lignin content while preserving the majority of cellulose and hemicellulose fractions [14]. Scanning electron microscopy analyses reveal substantial morphological changes, with the formation of conglomerate textures and irregular surface cracks that enhance enzyme accessibility [15].

The effectiveness of ionic liquid pretreatment varies with biomass type and composition. Softwood materials, including spruce and pine, respond differently to treatment compared to hardwood and grass biomasses, with variations in lignin removal efficiency and subsequent enzymatic saccharification yields [16] [17]. The ionic liquid treatment preferentially removes hemicelluloses in softwood while achieving more comprehensive delignification in grass biomasses [17].

Catalytic Production of Platform Chemicals

Following biomass pretreatment, 1-butyl-3-methylimidazolium bromide functionalized zeolites serve as effective catalysts for converting carbohydrates into platform chemicals, particularly 5-hydroxymethylfurfural and furfural [11]. These furanic compounds represent key intermediates for producing biofuels, polymers, and fine chemicals from renewable feedstocks [18].

The catalytic system achieves impressive yields for various sugar substrates. Fructose conversion reaches 80 percent yield of 5-hydroxymethylfurfural, while glucose achieves 62 percent yield under identical conditions [11]. Cellulose, despite its polymeric nature, generates 59 percent yield of 5-hydroxymethylfurfural, demonstrating the catalyst's ability to process complex polysaccharides [11]. For xylose conversion to furfural, the system achieves 77 percent yield, highlighting its effectiveness for pentose sugar transformation [11].

The functionalized zeolite catalyst prevents side product formation and stabilizes 5-hydroxymethylfurfural against degradation reactions [11]. Compared to bare zeolites, the 1-butyl-3-methylimidazolium bromide functionalized materials exhibit a twofold increase in 5-hydroxymethylfurfural yields [11]. The catalyst demonstrates excellent recycling stability, maintaining performance over multiple reaction cycles without significant deactivation [11].

Organic Synthesis Applications

1-Butyl-3-methylimidazolium bromide exhibits versatile catalytic properties in organic synthesis, particularly in carbon-carbon bond formation reactions and selective oxidation processes. The ionic liquid serves multiple functions as solvent, catalyst, and reaction medium, providing enhanced reaction rates and selectivities compared to conventional systems [19] [20].

Stetter Reaction Catalysis

The Stetter reaction represents a significant application of 1-butyl-3-methylimidazolium bromide in carbon-carbon bond formation chemistry. This umpolung reaction enables the synthesis of 1,4-dicarbonyl compounds from aldehydes and Michael acceptors, providing access to valuable synthetic intermediates [19] [21].

1-Butyl-3-methylimidazolium bromide functions as both solvent and precatalyst in Stetter reactions, generating N-heterocyclic carbenes in situ through deprotonation with sodium hydroxide base [19]. The reaction between aromatic aldehydes and acrylonitrile or ethyl acrylate proceeds efficiently in the ionic liquid medium, producing the desired 1,4-dicarbonyl products in good yields [19]. However, benzoin condensation occurs as a competing side reaction, highlighting the importance of reaction condition optimization [22].

Recent studies demonstrate that optimized Stetter reaction conditions using 30 mole percent catalyst loading and 50 mole percent triethylamine achieve 98 percent conversion of aromatic aldehydes with methyl vinyl ketone [23]. The ionic liquid medium provides enhanced catalyst stability and facilitates product separation through simple water washing procedures [19]. Cross-benzoin condensation using 1-butyl-3-methylimidazolium bromide under sodium hydroxide conditions yields 60 to 70 percent of desired cross-benzoin products with 9 to 18 percent side product formation [22].

Selective Sulfoxide Formation

1-Butyl-3-methylimidazolium bromide demonstrates exceptional performance in the selective oxidation of sulfur compounds, particularly in the conversion of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides [20] [24]. These transformations are important for producing pharmaceutical intermediates and fine chemicals with high selectivity requirements [20].

The ionic liquid promotes the selective oxidation of both aliphatic and aromatic sulfides using sodium bromate as the terminal oxidant under neutral conditions [20]. Benzyl phenyl sulfide oxidation achieves 80 to 93 percent yields within 30 to 50 minutes at 70 degrees Celsius, with excellent selectivity that prevents over-oxidation to sulfones [20] [24]. The mechanism involves polarization of the bromine-oxygen bond by the ionic liquid, followed by nucleophilic attack from sulfur to form the sulfoxide product [24].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant